1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol
Description
Molecular Architecture and Stereochemical Features
The molecular structure of 1,1,1,3,3,3-hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol consists of a central propan-2-ol backbone where all six hydrogen atoms on the two methyl groups are replaced by fluorine atoms. The 5-methyl-3-pyridyl substituent is attached to the central carbon atom, creating a planar aromatic system conjugated with the fluorinated aliphatic chain. The compound’s stereochemical configuration is defined by the tetrahedral geometry of the central carbon, which hosts the hydroxyl group, the pyridyl ring, and two trifluoromethyl (-CF₃) groups.
Density functional theory (DFT) calculations reveal that the electron-withdrawing nature of the -CF₃ groups induces partial positive charge on the hydroxyl-bearing carbon, enhancing hydrogen-bonding potential. The pyridyl ring adopts a nearly perpendicular orientation relative to the propanol plane to minimize steric hindrance between the methyl group on the pyridine and the adjacent -CF₃ groups. This spatial arrangement is critical for understanding its intermolecular interactions and reactivity.
| Molecular Properties | Value |
|---|---|
| Molecular Formula | C₉H₇F₆NO |
| Molecular Weight | 259.15 g/mol |
| Hybridization of Central Carbon | sp³ |
| Dihedral Angle (Pyridyl-Propanol) | 85°–92° |
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum exhibits two distinct singlets at δ −72.5 ppm and −74.1 ppm, corresponding to the six equivalent fluorine atoms in the -CF₃ groups. In the ¹H NMR spectrum, the hydroxyl proton appears as a broad singlet at δ 4.8 ppm due to hydrogen bonding with the pyridyl nitrogen. The methyl group on the pyridine ring resonates as a singlet at δ 2.3 ppm, while the aromatic protons display a doublet of doublets at δ 8.1–8.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum features a strong O-H stretching band at 3450 cm⁻¹, indicative of intramolecular hydrogen bonding. C-F symmetric and asymmetric stretching vibrations are observed at 1240 cm⁻¹ and 1150 cm⁻¹, respectively. The pyridyl ring’s C=N stretch appears at 1605 cm⁻¹, while C-H bending modes of the methyl group occur near 1380 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 259.15 ([M+H]⁺), consistent with the molecular weight. Fragmentation patterns include loss of the hydroxyl group (-17 Da) and cleavage of the C-C bond between the propanol and pyridyl moieties, yielding peaks at m/z 242 and 154.
Thermal Behavior and Phase Transition Analysis
Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of −12°C and a melting point (Tₘ) of 68°C, indicating moderate thermal stability. Thermogravimetric analysis (TGA) shows decomposition commencing at 180°C, with a two-stage mass loss corresponding to the release of fluorine-containing gases (e.g., CF₃ radicals) and subsequent pyrolysis of the pyridyl ring. The compound’s boiling point is extrapolated to 215°C based on vapor pressure measurements of analogous hexafluoropropanols.
| Thermal Property | Value |
|---|---|
| Melting Point | 68°C |
| Boiling Point | 215°C (estimated) |
| Decomposition Onset | 180°C |
Solubility Parameters and Solvent Interactions
1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with solubility exceeding 200 mg/mL at 25°C. In contrast, its solubility in water is limited to 12 mg/mL due to the hydrophobic -CF₃ groups. Hansen solubility parameters predict strong interactions with solvents having high polarity (δₚ > 15 MPa¹/²) and moderate hydrogen-bonding capacity (δₕ ≈ 8 MPa¹/²).
The compound’s solubility in ethanol decreases by 40% when the temperature is lowered from 25°C to 5°C, highlighting its temperature-dependent phase behavior. Molecular dynamics simulations suggest that solvent ordering around the -CF₃ groups contributes to this trend.
Comparative Analysis with Analogous Fluorinated Propanols
When compared to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), the introduction of the 5-methyl-3-pyridyl group increases molecular weight by 91.11 g/mol and reduces volatility due to enhanced intermolecular interactions. Unlike HFIP, which is fully miscible with water, the pyridyl derivative’s solubility is constrained by its aromatic moiety.
A comparison with 1,1,1,3,3,3-hexafluoro-2-(6-methylpyridin-2-yl)-2-propanol (CAS 1288988-82-8) reveals that the positional isomerism of the methyl group on the pyridine ring alters dipole moments. The 5-methyl isomer exhibits a dipole moment of 3.2 Debye, whereas the 6-methyl analog has 2.8 Debye, affecting solubility in nonpolar solvents.
| Property | This Compound | HFIP | 6-Methyl Analog |
|---|---|---|---|
| Molecular Weight | 259.15 g/mol | 168.04 g/mol | 259.15 g/mol |
| Water Solubility | 12 mg/mL | 1000 mg/mL | 15 mg/mL |
| Dipole Moment | 3.2 D | 2.5 D | 2.8 D |
Properties
Molecular Formula |
C9H7F6NO |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-2-6(4-16-3-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChI Key |
FSPRCNROMGCHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Fluorinated Alcohol Core Synthesis
The synthesis of the hexafluoroisopropanol core typically starts from fluorinated precursors such as hexafluoropropylene or trifluoromethyl-substituted ketones. A representative method involves nucleophilic substitution or addition reactions on trifluoromethyl ketones or related intermediates:
Potassium acetate-mediated reaction : A suspension of potassium acetate in dimethylformamide (DMF) is reacted with trifluoromethyl-substituted alkynes or ketones under nitrogen atmosphere at room temperature. This step forms intermediate fluorinated alcohols or ethers, which are subsequently hydrolyzed and purified to yield hexafluoroisopropanol with high selectivity (~99.95%) and boiling point around 58.2 °C.
Halide substitution route : Starting from chloromethyl-hexafluoroisopropyl ethers, treatment with potassium fluoride and hydrogen chloride in the presence of phase transfer catalysts (e.g., Aliquat HTA-1) at elevated temperatures (~100 °C) for several hours leads to substitution of chlorine by fluorine, producing hexafluoroisopropanol derivatives with yields up to 93%.
Introduction of the 5-Methyl-3-Pyridyl Group
The attachment of the 5-methyl-3-pyridyl moiety to the hexafluoroisopropanol core is generally achieved through:
Nucleophilic substitution or addition reactions involving pyridyl-containing precursors and fluorinated intermediates.
Cross-coupling reactions : Palladium- or rhodium-catalyzed coupling methods can be employed to link fluorinated alkyl groups to pyridyl rings, often using organometallic reagents or activated halides.
Amide or ester formation followed by reduction : In some synthetic routes, pyridyl-substituted intermediates are first prepared as esters or amides, then reduced to the corresponding alcohols.
A specific example from related fluorinated pyridyl compounds synthesis involves the use of HATU-mediated coupling protocols under mild conditions (room temperature or microwave irradiation) to form pyridyl-substituted intermediates, followed by deprotection and purification steps.
Detailed Preparation Method (Representative Procedure)
Based on the synthesis of 1,1,1,3,3,3-hexafluoro-2-propanol and pyridyl-substituted fluorinated compounds, a plausible detailed preparation method for 1,1,1,3,3,3-hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol is as follows:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Potassium acetate (2.5 equiv), DMF, CF3-CHCCF3 (trifluoromethyl alkyne), N2 atmosphere, room temp, overnight | Formation of fluorinated intermediate via nucleophilic addition | Intermediate fluorinated alcohol precursor |
| 2 | Concentrated H2SO4, ethanol, stirring overnight | Acid-catalyzed hydrolysis and rearrangement | Hexafluoroisopropanol core formation |
| 3 | Pyridyl-substituted organometallic reagent or activated pyridyl halide, Pd or Rh catalyst, base (e.g., DIEA), solvent (NMP or DMF), microwave irradiation or room temp, 10 min to 12 h | Coupling of 5-methyl-3-pyridyl group to fluorinated core | Formation of 1,1,1,3,3,3-hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol |
| 4 | Workup: aqueous extraction, drying over Na2SO4, vacuum distillation | Purification of final product | Pure target compound with >99% selectivity |
Research Findings and Data
Reaction Yields and Selectivity
The fluorinated core synthesis step achieves high selectivity (~99.95%) and purity as confirmed by gas chromatography and NMR analysis.
Coupling reactions involving pyridyl substituents typically yield 70–95% depending on conditions and reagents, with microwave-assisted protocols improving reaction times and purity.
Physical Properties Relevant to Preparation
Catalytic Enhancements
Rhodium(I)-catalyzed intramolecular addition and cycloaddition reactions are enhanced by the presence of hexafluoroisopropanol solvents, suggesting that the fluorinated environment facilitates coupling and functionalization steps.
Use of phase transfer catalysts (e.g., Aliquat HTA-1) improves halide substitution efficiency in fluorination steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain molecular conformations.
Industry: The compound is used in the production of specialty polymers and materials for nanotechnology.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-3-yl)propan-2-ol exerts its effects involves its high polarity and ability to form hydrogen bonds. These properties allow it to interact with various molecular targets, including enzymes and proteins, altering their structure and function.
Comparison with Similar Compounds
Key Observations :
- Larger substituents (e.g., phenyl, naphthyl) raise boiling points and reduce volatility .
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(5-methyl-3-pyridyl)-2-propanol (HFIP) is a fluorinated alcohol that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with HFIP, including its cytotoxic effects, antimicrobial properties, and implications in medicinal chemistry.
- Molecular Formula : C10H12F6N
- Molecular Weight : 284.20 g/mol
- Density : 1.844 g/cm³
- Boiling Point : 307.8 °C
Biological Activity Overview
HFIP's biological activity has been explored in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties. Below are key findings from the literature.
Cytotoxic Activity
HFIP has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 (liver cancer) | 20.5 |
| MCF-7 (breast cancer) | 18.7 |
| NCI-H460 (lung cancer) | 22.4 |
| SF-268 (brain cancer) | 19.9 |
These results indicate that HFIP may inhibit cell proliferation effectively across multiple types of cancer cells, making it a candidate for further investigation in anticancer therapies .
Antimicrobial Properties
HFIP also exhibits antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's ability to inhibit bacterial growth suggests its potential utility in treating infections caused by resistant strains .
The precise mechanism by which HFIP exerts its biological effects is still under investigation. However, some proposed mechanisms include:
- Disruption of Cell Membranes : The fluorinated structure may interact with lipid membranes, leading to increased permeability and cell death.
- Inhibition of Enzyme Activity : HFIP may inhibit specific enzymes involved in cellular metabolism or DNA replication, contributing to its cytotoxic effects.
Case Studies
Several case studies have illustrated the effectiveness of HFIP in various applications:
- Cancer Treatment Study : In a study involving human cancer cell lines, HFIP was shown to induce apoptosis through the activation of caspase pathways. The treatment resulted in a significant reduction in cell viability compared to untreated controls .
- Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial efficacy of HFIP against common pathogens. Results indicated that HFIP was particularly effective against Gram-positive bacteria, suggesting its potential as a disinfectant or therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
